molecular formula C37H41ClN4O7S B12374784 2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid

2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid

Cat. No.: B12374784
M. Wt: 721.3 g/mol
InChI Key: QJSJWFVBDAPNAE-UHFFFAOYSA-N
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Description

2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings, ether linkages, and functional groups such as chloro, cyano, and sulfonic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps may include:

    Nucleophilic Substitution: Introduction of the chloro group through nucleophilic substitution reactions.

    Ether Formation: Formation of ether linkages via Williamson ether synthesis.

    Functional Group Protection and Deprotection: Use of protecting groups to prevent unwanted reactions during intermediate steps.

    Sulfonation: Introduction of the sulfonic acid group through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Cleavage of ether linkages in the presence of water and acid/base catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid is unique due to its complex structure, which includes multiple aromatic rings and functional groups. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

Molecular Formula

C37H41ClN4O7S

Molecular Weight

721.3 g/mol

IUPAC Name

2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid

InChI

InChI=1S/C37H41ClN4O7S/c1-26-30(6-4-7-32(26)29-8-9-34-37(18-29)47-14-13-46-34)25-49-36-19-35(48-24-28-16-27(20-39)21-40-22-28)31(17-33(36)38)23-42(11-5-10-41(2)3)12-15-50(43,44)45/h4,6-9,16-19,21-22H,5,10-15,23-25H2,1-3H3,(H,43,44,45)

InChI Key

QJSJWFVBDAPNAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CN=C5)C#N)CN(CCCN(C)C)CCS(=O)(=O)O)Cl

Origin of Product

United States

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